molecular formula C11H13FO2 B8436106 3-Fluoro-4-methoxy-2-propylbenzaldehyde

3-Fluoro-4-methoxy-2-propylbenzaldehyde

Cat. No.: B8436106
M. Wt: 196.22 g/mol
InChI Key: GPQXKKNHDDMBNF-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-2-propylbenzaldehyde is a fluorinated benzaldehyde derivative with a propyl group at position 2, a fluorine atom at position 3, and a methoxy group at position 4. Its molecular formula is C₁₁H₁₃FO₂, yielding a molecular weight of 196.22 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

3-fluoro-4-methoxy-2-propylbenzaldehyde

InChI

InChI=1S/C11H13FO2/c1-3-4-9-8(7-13)5-6-10(14-2)11(9)12/h5-7H,3-4H2,1-2H3

InChI Key

GPQXKKNHDDMBNF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1F)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
3-Fluoro-4-methoxy-2-propylbenzaldehyde C₁₁H₁₃FO₂ 196.22 2-propyl, 3-F, 4-OCH₃ Likely hydrophobic; potential CNS activity (inferred from BBB permeability in analogs)
4-(Difluoromethoxy)-3-methoxybenzaldehyde C₈H₆F₂O₃ 188.13 3-OCH₃, 4-OCHF₂ Log S = -2.2 (low solubility); CYP enzyme inhibition noted
3-Fluoro-4-((2-fluorobenzyl)oxy)benzaldehyde C₁₄H₁₀F₂O₂ 260.23 4-O-(2-F-benzyl), 3-F Commercial availability; used in drug intermediates
2-(4-Fluorophenyl)benzaldehyde C₁₃H₉FO 200.21 Biphenyl-2-carbaldehyde, 4-F substituent High thermal stability; common in material science

Key Observations:

The 3-fluoro-4-methoxy pattern mirrors electron effects seen in bioactive compounds, such as CYP inhibitors .

Molecular Weight and Solubility :

  • Higher molecular weight (196.22 g/mol) compared to 4-(difluoromethoxy)-3-methoxybenzaldehyde (188.13 g/mol) suggests reduced solubility, corroborated by the latter’s Log S value of -2.2 .

Synthetic Routes :

  • Analogs like 4-(difluoromethoxy)-3-methoxybenzaldehyde are synthesized via nucleophilic substitution (e.g., reacting dihydroxybenzaldehyde with fluorinated reagents) . The target compound may require alkylation to introduce the propyl group.

Research Findings and Inferences

  • Reactivity : The aldehyde group is susceptible to nucleophilic attack, but the 3-fluoro and 4-methoxy substituents may direct electrophilic substitution to specific positions (e.g., para to methoxy).
  • Biological Activity: Fluorinated benzaldehydes often exhibit enhanced metabolic stability and BBB penetration.
  • Thermal Properties : The propyl chain may lower melting/boiling points compared to rigid analogs like 2-(4-fluorophenyl)benzaldehyde , which has a linear biphenyl structure .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-methoxy-2-propylbenzaldehyde under laboratory conditions?

  • Methodological Answer : A common approach involves multi-step substitution and condensation reactions. For example:

Fluorination : Introduce fluorine via electrophilic substitution using reagents like Selectfluor™ under anhydrous conditions.

Methoxy Group Installation : Protect reactive sites (e.g., hydroxyl groups) with benzyl or acetyl groups before methoxylation using methyl iodide and a base (e.g., K₂CO₃) .

Propyl Chain Addition : Employ Friedel-Crafts alkylation with propyl bromide and a Lewis acid catalyst (e.g., AlCl₃) at controlled temperatures (0–5°C) to minimize side reactions.

Purification : Use vacuum filtration and sequential washing with polar/non-polar solvents (e.g., methanol/hexane) to isolate the product .
Note: Monitor reaction progress via TLC or NMR to optimize yields.

Q. How should researchers characterize the purity and structural integrity of 3-Fluoro-4-methoxy-2-propylbenzaldehyde?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR Analysis : Use ¹H/¹³C-NMR to confirm substituent positions and integration ratios. For example, the aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm, while fluorine coupling may split signals in adjacent groups .
  • FTIR : Identify key functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₁H₁₃FO₂: 213.0926) .
  • HPLC/GC-MS : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting NMR data for 3-Fluoro-4-methoxy-2-propylbenzaldehyde derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or dynamic processes. To resolve:

Standardize Conditions : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and internal standards (e.g., TMS) .

Variable Temperature NMR : Identify rotamers or tautomers by analyzing signal splitting at different temperatures.

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) .

2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents .

Q. What strategies optimize the regioselective introduction of substituents in fluorinated benzaldehyde derivatives?

  • Methodological Answer : Regioselectivity is influenced by directing groups and reaction kinetics:
  • Protecting Groups : Use benzyloxy or acetyl groups to block reactive sites (e.g., para positions) during methoxylation .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to install propyl chains .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at electron-deficient positions .
  • Kinetic vs. Thermodynamic Control : Adjust temperature and reaction time to favor desired intermediates (e.g., low temps for kinetic products).

Q. How does the electronic effect of the propyl group influence the reactivity of 3-Fluoro-4-methoxy-2-propylbenzaldehyde in nucleophilic additions?

  • Methodological Answer : The propyl group acts as an electron-donating alkyl substituent, altering the aldehyde's electrophilicity:

Steric Hindrance : The bulky propyl group may slow nucleophilic attack at the ortho position.

Resonance Effects : The methoxy group donates electron density via resonance, further activating the aldehyde for reactions like Grignard additions .

Experimental Probes : Compare reaction rates with analogs lacking the propyl group (e.g., 3-Fluoro-4-methoxybenzaldehyde) using kinetic studies .

Computational Modeling : Calculate Fukui indices or electrostatic potential maps to predict reactive sites .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of fluorinated benzaldehyde derivatives?

  • Methodological Answer : Variability may stem from purity, assay conditions, or structural analogs:

Purity Reassessment : Verify compound purity via HPLC and elemental analysis .

Dose-Response Curves : Test activity across a concentration range (e.g., 1 nM–100 µM) to identify false negatives/positives .

Structural Confirmation : Ensure no degradation (e.g., aldehyde oxidation) by comparing FTIR and NMR data pre-/post-assay .

Control Experiments : Use known inhibitors/agonists to validate assay conditions (e.g., enzyme activity in buffer vs. serum) .

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